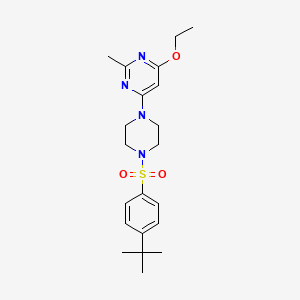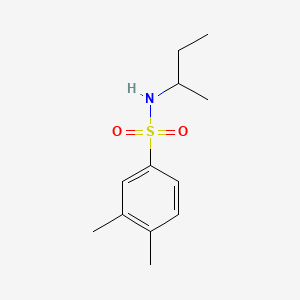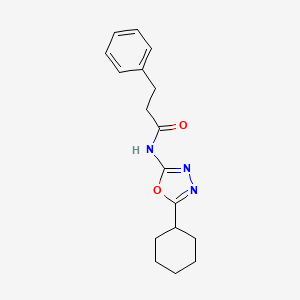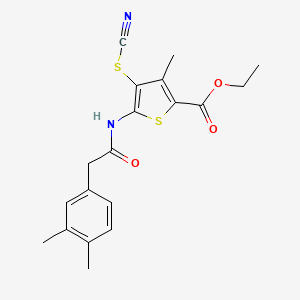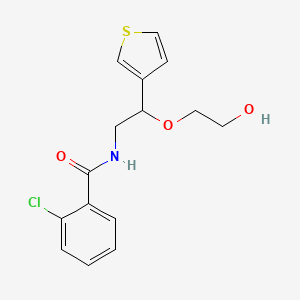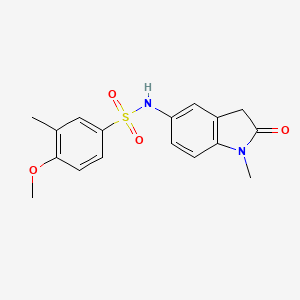
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), a key enzyme involved in the signaling pathways of cytokines and growth factors.
Wirkmechanismus
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride exerts its pharmacological effects by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines and growth factors. JAK3 is primarily expressed in immune cells, including T cells, B cells, and natural killer cells. By inhibiting JAK3, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can prevent the activation of downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. This leads to the inhibition of cytokine production and the modulation of the immune response.
Biochemical and Physiological Effects
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of T cell activation, the reduction of cytokine production, and the modulation of the immune response. It has also been shown to reduce inflammation in various animal models of autoimmune diseases, including rheumatoid arthritis and psoriasis. In addition, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been shown to have a favorable safety profile in clinical trials, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages for lab experiments, including its high potency and selectivity for JAK3, its favorable safety profile, and its ability to modulate the immune response. However, it also has some limitations, including its relatively short half-life and the need for frequent dosing in animal models. In addition, the use of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in cell culture experiments may be limited by its poor solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the research on N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. One area of interest is the development of novel JAK inhibitors with improved pharmacological properties, including longer half-life and improved solubility. Another area of interest is the investigation of the potential therapeutic applications of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in other diseases, including multiple sclerosis and systemic lupus erythematosus. Finally, the use of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride in combination with other immunomodulatory agents may also be explored as a potential treatment strategy for autoimmune diseases.
Conclusion
In conclusion, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. Its inhibition of JAK3 has been shown to modulate the immune response and reduce inflammation. Although there are some limitations to its use in lab experiments, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has several advantages, including its high potency and selectivity for JAK3, and its favorable safety profile. There are several potential future directions for research on N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, including the development of novel JAK inhibitors and investigation of its therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-cyclopropylpropanol to form the corresponding sulfonamide intermediate. This intermediate is then treated with hydrochloric acid to obtain the final product, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride. The synthesis method has been optimized to ensure high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to effectively inhibit the activity of JAK3, which is involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride can modulate the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
N-(1-amino-2-cyclopropylpropan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-12(8-13,9-2-3-9)14-20(18,19)11-6-4-10(5-7-11)15(16)17;/h4-7,9,14H,2-3,8,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZNRNCZBAXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide](/img/structure/B2573656.png)
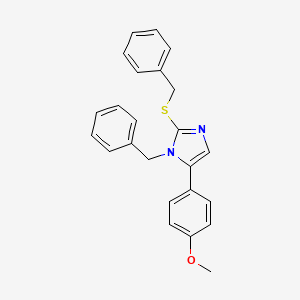
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
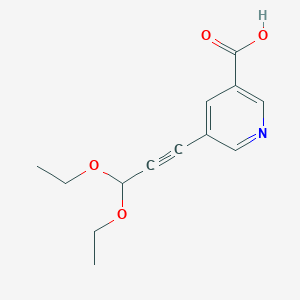

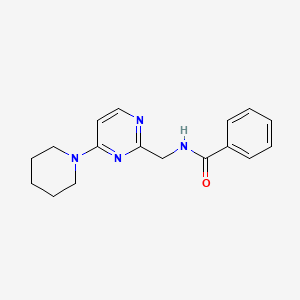
![(S)-tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B2573668.png)
